

Sorafenib-d4: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: **Sorafenib-d4**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of **Sorafenib-d4**, a deuterated analog of the multi-kinase inhibitor Sorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

Sorafenib-d4 is a stable, isotopically labeled form of Sorafenib, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This labeling is a valuable tool in pharmacokinetic and metabolic studies. The fundamental chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy-d4)-N-methylpicolinamide	[1]
CAS Number	1207560-07-3	[1]
Molecular Formula	C ₂₁ H ₁₂ D ₄ ClF ₃ N ₄ O ₃	[1][2]
Molecular Weight	468.85 g/mol	[1][2]
IUPAC Name	4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide	[2]
Synonyms	Sorafenib (D4), Bay 43-9006 (D4)	
Storage Temperature	-20°C	
Purity	>95% (HPLC)	

Synthesis of Sorafenib-d4: An Experimental Protocol

The synthesis of **Sorafenib-d4** follows a multi-step pathway, analogous to the synthesis of Sorafenib, with the key difference being the introduction of a deuterated starting material. The following protocol is a composite of established synthetic routes for Sorafenib and its derivatives.

Step 1: Synthesis of 4-Chloro-N-methylpicolinamide

The synthesis initiates with the conversion of picolinic acid to its acid chloride, which is then amidated.

- Reaction: Picolinic acid is reacted with thionyl chloride (SOCl_2) to form 4-chloropicolinoyl chloride. This intermediate is subsequently reacted with methylamine to yield 4-chloro-N-methylpicolinamide.
- Reagents and Conditions:
 - Picolinic acid
 - Thionyl chloride (SOCl_2)
 - Methylamine (40% aqueous solution)
 - Tetrahydrofuran (THF)
- Reaction is typically carried out at room temperature for 3 hours.

Step 2: Etherification with 4-Aminophenol-d4

The chlorinated picolinamide is then coupled with deuterated 4-aminophenol.

- Reaction: 4-Chloro-N-methylpicolinamide is reacted with 4-aminophenol-d4 in the presence of a strong base to form 4-(4-aminophenoxy-d4)-N-methylpicolinamide.
- Reagents and Conditions:
 - 4-Chloro-N-methylpicolinamide
 - 4-Aminophenol-d4
 - Potassium tert-butoxide ($t\text{-BuOK}$)
 - Dimethylformamide (DMF)
- The reaction is heated to 100°C.

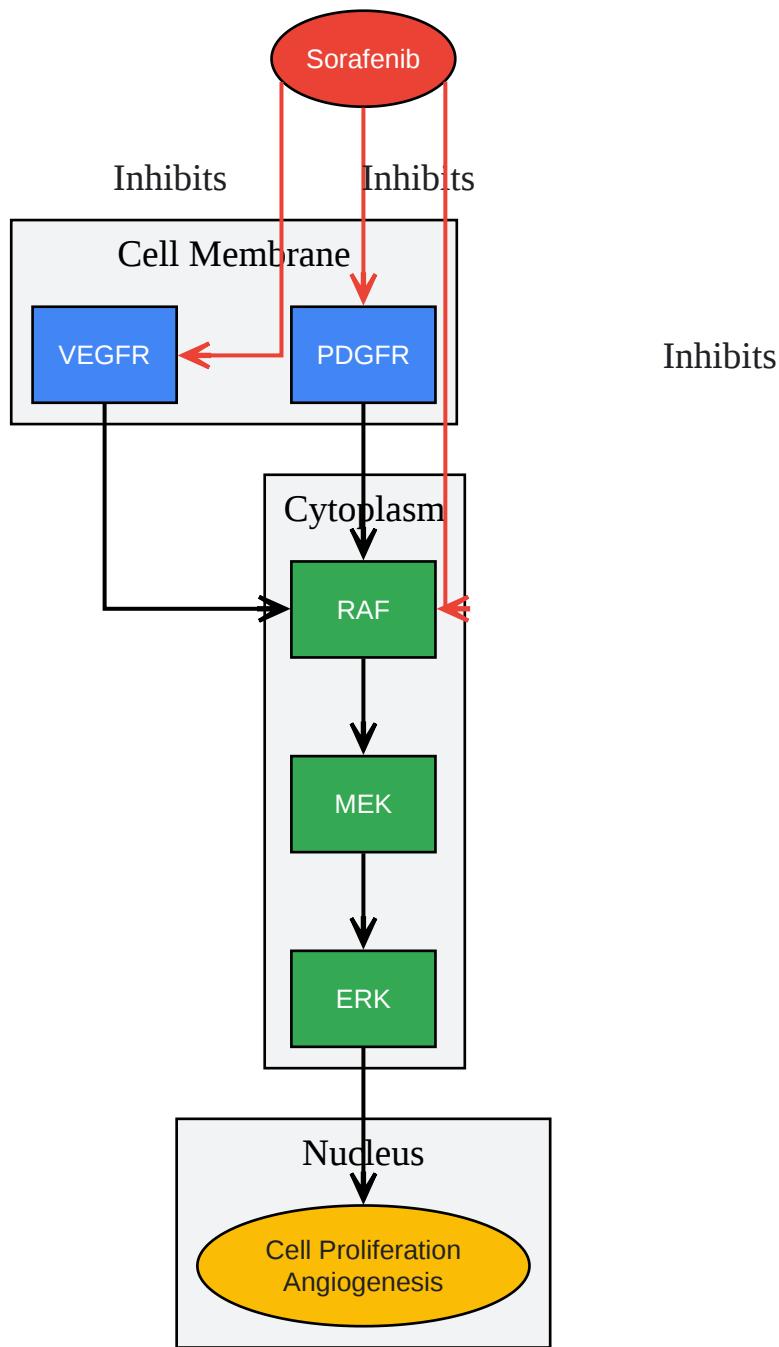
Step 3: Urea Formation

The final step involves the formation of the urea linkage to complete the **Sorafenib-d4** molecule.

- Reaction: 4-(4-aminophenoxy-d4)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
- Reagents and Conditions:
 - 4-(4-aminophenoxy-d4)-N-methylpicolinamide
 - 4-chloro-3-(trifluoromethyl)phenyl isocyanate
 - Dichloromethane (CH_2Cl_2)
 - The reaction is carried out at 0°C.

Signaling Pathways Targeted by Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.^{[3][4]} The primary pathways inhibited are the RAF/MEK/ERK signaling cascade and the VEGFR/PDGFR signaling pathway.^[4]

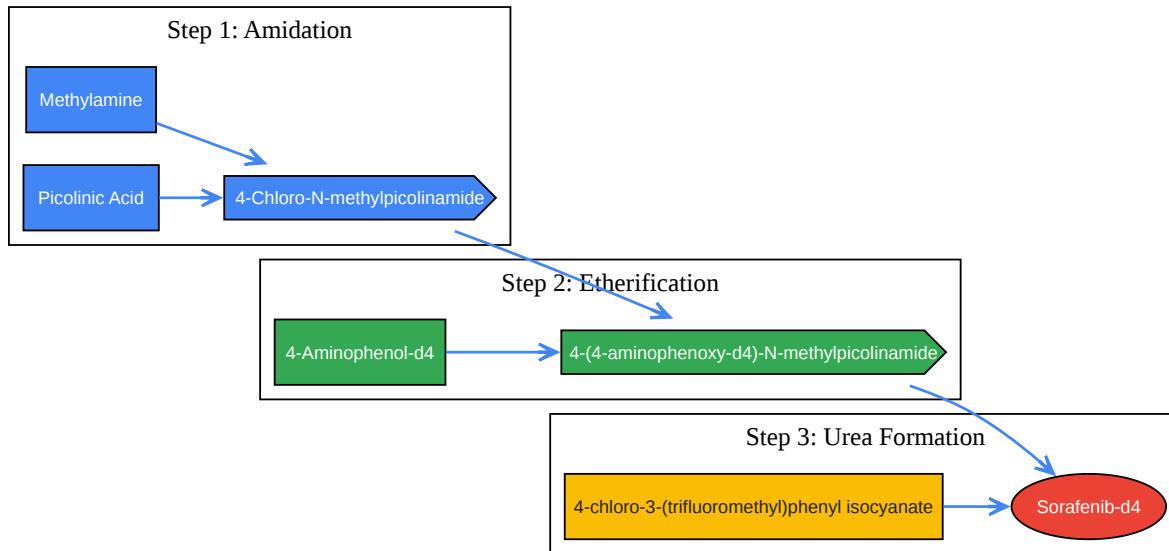


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Caption: Sorafenib's mechanism of action.

Synthetic Workflow of Sorafenib-d4

The synthesis of **Sorafenib-d4** is a sequential process involving three key transformations. The following diagram illustrates the workflow from starting materials to the final product.



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Caption: Synthetic pathway of **Sorafenib-d4**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of deuterium-enriched sorafenib derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]

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